molecular formula C8H6F4S B13576561 2-Fluoro-5-trifluoromethylbenzyl mercaptan

2-Fluoro-5-trifluoromethylbenzyl mercaptan

Katalognummer: B13576561
Molekulargewicht: 210.19 g/mol
InChI-Schlüssel: ZLXOHRBMDMJYRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-5-trifluoromethylbenzyl mercaptan is an organic compound with the molecular formula C8H6F4S It is characterized by the presence of a benzyl mercaptan group substituted with fluorine and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-trifluoromethylbenzyl mercaptan typically involves the reaction of 2-Fluoro-5-trifluoromethylbenzyl chloride with sodium hydrosulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves distillation and recrystallization to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-trifluoromethylbenzyl mercaptan undergoes various chemical reactions, including:

    Oxidation: The mercaptan group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Various substituted benzyl mercaptans.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-5-trifluoromethylbenzyl mercaptan has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive mercaptan group.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-trifluoromethylbenzyl mercaptan involves the interaction of its mercaptan group with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of enzyme activity or protein function. The presence of fluorine and trifluoromethyl groups enhances its reactivity and specificity towards certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluorobenzyl mercaptan
  • 5-Trifluoromethylbenzyl mercaptan
  • 2-Fluoro-4-trifluoromethylbenzyl mercaptan

Uniqueness

2-Fluoro-5-trifluoromethylbenzyl mercaptan is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzyl ring. This unique structure imparts distinct chemical properties, such as increased reactivity and specificity, making it valuable for various applications.

Eigenschaften

Molekularformel

C8H6F4S

Molekulargewicht

210.19 g/mol

IUPAC-Name

[2-fluoro-5-(trifluoromethyl)phenyl]methanethiol

InChI

InChI=1S/C8H6F4S/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2

InChI-Schlüssel

ZLXOHRBMDMJYRK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(F)(F)F)CS)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.